4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one)
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Overview
Description
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a triazinane core linked to three cyclohexa-2,5-dien-1-one rings, each substituted with tert-butyl groups. It is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) typically involves the reaction of 1,3,5-triazinane-2,4,6-trione with 2,6-di-tert-butylphenol under specific conditions. The process often requires a solvent such as dimethylformamide (DMF) and a base like triethylamine. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one rings to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer synthesis and as a precursor for various organic compounds.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including oxidative stress reduction and inhibition of specific signaling pathways. Detailed studies using techniques like DFT calculations and spectroscopic analyses have provided insights into its electronic structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:
Uniqueness
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) stands out due to its stability and versatility in various chemical reactions. Its unique structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
105648-49-5 |
---|---|
Molecular Formula |
C45H63N3O3 |
Molecular Weight |
694.0 g/mol |
IUPAC Name |
4-[4,6-bis(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,5-triazin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C45H63N3O3/c1-40(2,3)28-19-25(20-29(34(28)49)41(4,5)6)37-46-38(26-21-30(42(7,8)9)35(50)31(22-26)43(10,11)12)48-39(47-37)27-23-32(44(13,14)15)36(51)33(24-27)45(16,17)18/h19-24,49-51H,1-18H3 |
InChI Key |
KOFAQWVFEBWRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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